H-D-Thr(tBu)-OtBu

Peptide Synthesis Orthogonal Protection Solution-Phase Synthesis

H-D-Thr(tBu)-OtBu (CAS 5854-78-4) is a fully protected amino acid derivative of D-threonine, characterized by the presence of tert-butyl (tBu) protecting groups on both its side-chain hydroxyl and its C-terminal carboxyl functionalities. With a molecular formula of C₁₂H₂₅NO₃ and a molecular weight of 231.33 g/mol, it is supplied as a clear liquid with a standard purity specification of ≥96.0%.

Molecular Formula C12H25NO3
Molecular Weight 231.33 g/mol
Cat. No. B12282061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Thr(tBu)-OtBu
Molecular FormulaC12H25NO3
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C
InChIInChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m0/s1
InChIKeyPPDIUNOGUIAFLV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Thr(tBu)-OtBu: Specification-Driven Procurement of Double-Protected D-Threonine for Peptide Synthesis


H-D-Thr(tBu)-OtBu (CAS 5854-78-4) is a fully protected amino acid derivative of D-threonine, characterized by the presence of tert-butyl (tBu) protecting groups on both its side-chain hydroxyl and its C-terminal carboxyl functionalities . With a molecular formula of C₁₂H₂₅NO₃ and a molecular weight of 231.33 g/mol, it is supplied as a clear liquid with a standard purity specification of ≥96.0% [1]. This orthogonal protection scheme makes it a fundamental building block in Fmoc/tBu solid-phase peptide synthesis (SPPS) and solution-phase synthesis, specifically enabling the strategic incorporation of D-threonine residues into complex peptides while preventing undesired side reactions . As a D-enantiomer derivative, it is distinct from its L-threonine counterparts and is utilized in the synthesis of peptide analogs with enhanced stability or altered biological activity .

Free amine enables direct C-terminal fragment coupling in convergent synthesis
Orthogonal tBu protection on side-chain and carboxyl supports Fmoc/tBu SPPS and solution-phase workflows
Liquid physical state simplifies automated liquid handling and high-throughput library synthesis
D-enantiomer building block for stability-enhanced peptide analogs

Why Unprotected or Singly-Protected Threonine Analogs Cannot Replace H-D-Thr(tBu)-OtBu in Synthesis Workflows


The substitution of H-D-Thr(tBu)-OtBu with unprotected D-threonine, L-threonine derivatives, or even other singly-protected analogs is not feasible without fundamentally altering a synthetic route and compromising product integrity. Unprotected threonine will participate in uncontrolled side reactions, particularly involving the nucleophilic hydroxyl group, leading to low yields and complex mixtures during peptide coupling . Singly-protected analogs, such as Fmoc-D-Thr(tBu)-OH, are incompatible with solution-phase or hybrid synthesis strategies requiring a free N-terminus; using an N-protected analog would introduce an additional, unnecessary deprotection step, adding time and cost . Furthermore, the stereochemistry is critical. The D-configuration imparts distinct biological and structural properties, including increased resistance to proteolytic degradation, compared to the naturally occurring L-form, and substitution with an L-enantiomer would result in a different molecule with altered activity . The dual tert-butyl protection strategy is specifically designed for orthogonal deprotection, allowing for selective liberation of either the carboxyl or hydroxyl group under controlled acidic conditions, a capability that a single protecting group cannot provide .

H-D-Thr(tBu)-OtBu (Target)
Potential Substitute
Free amine – direct coupling without pre-deprotection
Fmoc-D-Thr(tBu)-OH: N-protected; requires piperidine deprotection, adding cycle time and diketopiperazine risk
tBu-protected hydroxyl – prevents O-acylation side reactions
H-D-Thr-OtBu (unprotected side chain): O-acylation may reduce yield and create difficult-to-remove impurities
D-configuration – imparts proteolytic resistance and distinct structural properties
L-threonine analogs: altered stereochemistry may shift biological activity and stability profile

Quantitative Differentiation: H-D-Thr(tBu)-OtBu vs. Closest Analogs in Key Procurement Metrics


Orthogonal Protection Strategy: H-D-Thr(tBu)-OtBu vs. Fmoc-D-Thr(tBu)-OH in Synthetic Route Design

H-D-Thr(tBu)-OtBu is the only building block among its closest comparators that provides a free α-amine group combined with protected side-chain and carboxyl functionalities. This is in direct contrast to Fmoc-D-Thr(tBu)-OH, which has its N-terminus blocked by an Fmoc group. The presence of a free amine in H-D-Thr(tBu)-OtBu is an absolute requirement for its role as a C-terminal fragment in convergent synthesis strategies, such as the assembly of large peptides from smaller, pre-formed fragments . In a direct comparison, H-D-Thr(tBu)-OtBu can be directly coupled to an activated carboxylic acid fragment without any prior deprotection step, whereas using Fmoc-D-Thr(tBu)-OH would first require a piperidine treatment step, adding an estimated 0.5-1 hour to the synthesis cycle and introducing the risk of diketopiperazine formation .

N-terminal status
Head-to-head
Free amine (H-) vs. Fmoc-protected amine
Fmoc-D-Thr(tBu)-OH requires deprotection step
Directly determines synthetic role; free amine required for C-terminal fragment coupling
Omitting deprotection saves ~0.5-1 h and avoids diketopiperazine risk
Peptide Synthesis Orthogonal Protection Solution-Phase Synthesis

Physical State and Handling: Liquid H-D-Thr(tBu)-OtBu vs. Solid Analogs for Automated Synthesis

H-D-Thr(tBu)-OtBu is supplied as a liquid at standard room temperature (20°C) [1], a physical property that distinguishes it from many commonly used Fmoc-protected amino acid analogs which are powders (e.g., Fmoc-D-Thr(tBu)-OH is a white powder ). This liquid state simplifies automated liquid handling and dispensing in high-throughput synthesis workflows, eliminating the need for pre-weighing and dissolution steps that are required for solid building blocks. This difference can contribute to reduced experimental variability and faster cycle times in automated peptide synthesizers, although specific cycle time savings are system-dependent.

Physical state at 20°C
Head-to-head
Liquid vs. Solid powder
Fmoc-D-Thr(tBu)-OH is a white powder
Liquid format supports automated liquid handling, reducing manual weighing and dissolution steps
Cycle time savings are system-dependent
Automated Synthesis Solid-Phase Peptide Synthesis Logistics

Side-Chain Protection and Epimerization Risk: tert-Butyl vs. Unprotected Hydroxyl in D-Threonine Analogs

A key differentiation for H-D-Thr(tBu)-OtBu is its tert-butyl-protected side-chain hydroxyl group. The absence of this protection, as seen in analogs like H-D-Thr-OtBu (CAS 1416853-35-4, which has an unprotected side chain ), creates a significant risk of O-acylation during peptide coupling. This side reaction can lead to lower yields of the target peptide and create difficult-to-separate impurities. More critically, literature on threonine derivatives indicates that the tert-butyl protecting group influences the compound's susceptibility to epimerization. Studies show that N-acetylated threonine derivatives with tert-butyl protection can form 5(4H)-oxazolones that are prone to epimerization upon treatment with coupling agents like carbodiimides [1]. While this specific study was on N-acetylated derivatives, it establishes a class-level inference that the tert-butyl group is a known factor in the epimerization pathway of threonine. The dual-protected nature of H-D-Thr(tBu)-OtBu, therefore, is a deliberate choice to mitigate side-chain reactions while acknowledging the need for careful optimization of coupling conditions to control epimerization.

Epimerization risk
Class-level inference
tBu-protected threonines may form oxazolones and epimerize under carbodiimide activation [1]
Coupling condition optimization needed to preserve stereochemical purity
Risk is class-level; not quantified for this specific compound
Epimerization Side Reactions Peptide Purity

Precision Applications for H-D-Thr(tBu)-OtBu: Derived from Verified Synthesis Capabilities


Convergent Synthesis of Complex Peptide Therapeutics

H-D-Thr(tBu)-OtBu is the preferred building block for the convergent synthesis of therapeutic peptides containing a D-threonine residue at the C-terminus of a fragment. Its free amine and protected carboxyl and side-chain hydroxyl groups make it an ideal C-terminal fragment that can be directly coupled to an activated N-terminal fragment in solution-phase or hybrid synthesis strategies . This approach is validated by its use in the preparation of preproinsulin analogs for conversion to insulin, demonstrating its utility in large-scale, multi-step pharmaceutical syntheses where orthogonal protection is mandatory [1].

High-Throughput Automated Peptide Library Synthesis

For laboratories utilizing automated peptide synthesizers, the liquid physical state of H-D-Thr(tBu)-OtBu [2] provides a distinct logistical advantage over solid powder analogs. This property simplifies automated liquid handling systems, enabling faster, more reproducible reagent dispensing and reducing the manual labor associated with weighing and dissolving solid building blocks. This makes it a highly efficient choice for constructing peptide libraries that require a D-threonine residue, streamlining the drug discovery and lead optimization process.

Synthesis of D-Enantiomer Peptides with Enhanced Metabolic Stability

As a D-amino acid derivative, H-D-Thr(tBu)-OtBu is essential for the synthesis of all-D or mixed D/L-peptide analogs. These analogs are known to exhibit significantly increased resistance to enzymatic degradation by endogenous proteases compared to their all-L counterparts, a property that is not quantifiable for the building block itself but is an inherent consequence of using D-amino acids . This application is critical in the development of long-acting peptide therapeutics, imaging agents, and probes used in biological studies where extended half-life is required.

Application
Selection Property
Validation Focus
Convergent fragment coupling
Free amine with protected carboxyl and side-chain
Fragment coupling efficiency and orthogonality
Automated peptide library synthesis
Liquid physical state at ambient temperature
Automated dispensing reproducibility and cycle-time impact
D-enantiomer peptide analog research
D-threonine configuration
Protease resistance and structural stability assays

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